2,3-Dichloro-5-(difluoromethoxy)aniline
Description
2,3-Dichloro-5-(difluoromethoxy)aniline (C₇H₅Cl₂F₂NO) is a halogenated aniline derivative featuring two chlorine atoms at the 2- and 3-positions of the benzene ring and a difluoromethoxy (-OCF₂H) group at the 5-position. This compound is of significant interest in medicinal and agrochemical research due to its electron-withdrawing substituents, which enhance stability and modulate reactivity. The difluoromethoxy group contributes to lipophilicity and metabolic resistance, making it valuable in designing bioactive molecules .
Properties
IUPAC Name |
2,3-dichloro-5-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFWPHPOJBMXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)aniline typically involves the reaction of 2,3-dichloroaniline with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,3-Dichloro-5-(difluoromethoxy)aniline involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
2,3-Dichloro-5-(difluoromethoxy)aniline is characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to an aniline backbone. This configuration contributes to its reactivity and effectiveness in various applications.
Anticancer Research
Recent studies have highlighted the potential of 2,3-Dichloro-5-(difluoromethoxy)aniline as a small-molecule inhibitor in cancer therapy. For instance, the compound has been investigated for its ability to inhibit specific proteins involved in cancer progression, such as SMYD2 (SET and MYND domain-containing protein 2). Inhibitors derived from this compound have shown promising results in preclinical models, demonstrating significant potency against tumor cells while maintaining selectivity for target proteins .
Case Study: SMYD2 Inhibition
- Compound: 2,3-Dichloro-5-(difluoromethoxy)aniline derivatives
- Target: SMYD2
- Findings: Potent inhibition with IC50 values in the low micromolar range.
- Methodology: Structure-activity relationship studies indicated that modifications to the aniline structure can enhance binding affinity and selectivity .
Drug Development
The compound has also been explored for its role in developing novel therapeutic agents. Its structural motifs allow for modifications that can lead to improved pharmacokinetic properties and reduced toxicity profiles. The discovery of new derivatives has opened avenues for treating various diseases beyond cancer, including inflammatory conditions and infectious diseases .
Pesticide Synthesis
2,3-Dichloro-5-(difluoromethoxy)aniline serves as an intermediate in the synthesis of several agrochemicals, particularly insecticides and herbicides. Its halogenated structure enhances the biological activity of the resulting compounds.
Case Study: Insecticide Development
- Compound: Fipronil (a well-known insecticide)
- Role of 2,3-Dichloro-5-(difluoromethoxy)aniline: Used as an intermediate in synthesizing pyrazole-type insecticides.
- Impact: The incorporation of this compound into insecticide formulations has improved efficacy against a broad spectrum of pests while reducing environmental impact due to lower application rates required .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmaceutical | SMYD2 inhibitor | Potent inhibition with low micromolar IC50 |
| Agrochemical | Intermediate for Fipronil synthesis | Enhanced efficacy against pests |
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl (-CF₃) group (e.g., in ) is more electron-withdrawing than -OCF₂H, leading to reduced nucleophilicity of the aniline nitrogen.
- Difluoromethoxy (-OCF₂H) substituents (as in the target compound) balance lipophilicity and polarity, enhancing blood-brain barrier penetration in pharmaceuticals compared to bulkier groups like -CF₃ .
Physicochemical Properties
- Solubility : The target compound’s solubility in organic solvents (e.g., ethyl acetate) is higher than trifluoromethyl analogs due to the oxygen atom in -OCF₂H, which introduces moderate polarity .
- Thermal Stability : Trifluoromethyl derivatives (e.g., ) exhibit higher thermal stability (MP: -2°C, BP: 172°C) compared to difluoromethoxy analogs, which may decompose at lower temperatures due to O-C bond lability .
Spectroscopic and Computational Data
- NMR Spectroscopy : Fluorine-containing substituents produce distinct ¹⁹F NMR signals. For example, -OCF₂H shows a triplet (J = 70–80 Hz) due to coupling with two fluorine atoms, while -CF₃ generates a singlet .
- Molecular Docking : Difluoromethoxy groups enhance binding affinity to hydrophobic enzyme pockets compared to -CF₃, as observed in isoxazole-based drug candidates .
Biological Activity
Overview
2,3-Dichloro-5-(difluoromethoxy)aniline (CAS No. 1806321-16-3) is a chemical compound belonging to the class of dichloroanilines. This compound features an aniline ring with two chlorine atoms and a difluoromethoxy group, which influences its biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals .
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)aniline typically involves the reaction of 2,3-dichloroaniline with difluoromethyl ether under controlled conditions. This process requires specific catalysts and temperature settings to optimize yield and purity. The compound is characterized by its unique difluoromethoxy group, which affects its reactivity and interactions with biological targets.
The biological activity of 2,3-Dichloro-5-(difluoromethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor in certain enzymatic pathways .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 2,3-Dichloro-5-(difluoromethoxy)aniline. For instance, it has been evaluated for its inhibitory effects on protein lysine methyltransferases, which are implicated in cancer progression. The compound exhibited significant potency in cellular assays, suggesting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
A Structure-Activity Relationship (SAR) analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. For example:
| Compound | Substituent | IC50 (μM) | Binding Efficiency |
|---|---|---|---|
| 2,3-Dichloro-5-(difluoromethoxy)aniline | - | 0.8 | 12.5 |
| 3-(difluoromethoxy)phenyl derivative | - | 0.8 | 12.5 |
| 4-(difluoromethoxy)phenyl derivative | - | >15-fold less active | - |
This table illustrates that the presence and position of substituents significantly affect the compound's potency and binding efficiency .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2,3-Dichloro-5-(difluoromethoxy)aniline. Preliminary results indicate that while the compound shows promising biological activity, further investigations are necessary to fully understand its toxicological implications and metabolic pathways in vivo .
Case Studies
- In Vivo Efficacy : A study investigated the compound's efficacy in xenograft models of cancer. Results indicated that treatment with 2,3-Dichloro-5-(difluoromethoxy)aniline led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
- Pharmacokinetics : Pharmacokinetic studies revealed moderate stability upon incubation with rat hepatocytes, suggesting that the compound may be suitable for further development in pharmacological applications .
Q & A
Q. What are the common synthetic routes for preparing 2,3-Dichloro-5-(difluoromethoxy)aniline, and what experimental parameters influence yield?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and alkoxylation. Key steps include:
-
Chlorination : Directing groups on the aniline ring facilitate regioselective chlorination using reagents like Cl₂ or SO₂Cl₂ under controlled temperature (0–25°C) .
-
Difluoromethoxy Introduction : A nucleophilic substitution reaction with difluoromethylating agents (e.g., HCF₂O−) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
-
Catalysts : Lewis acids like AlCl₃ enhance reaction efficiency by activating electrophilic sites .
Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0°C | 65–75% | |
| Difluoromethoxylation | HCF₂OK, DMF, 70°C | 50–60% |
Q. How can researchers characterize the purity and structure of 2,3-Dichloro-5-(difluoromethoxy)aniline?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns (e.g., ¹H NMR: δ 6.5–7.2 ppm; ¹⁹F NMR: δ -80 to -85 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl/F contributions) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How do the electronic effects of chlorine and difluoromethoxy groups influence the reactivity of 2,3-Dichloro-5-(difluoromethoxy)aniline in cross-coupling reactions?
- Methodological Answer : The ortho/para -directing chlorine atoms and electron-withdrawing difluoromethoxy group reduce electron density on the ring, affecting reactivity:
- Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to deactivated aryl halides .
- Buchwald-Hartwig Amination : Limited by steric hindrance from chlorine substituents; use bulky ligands (XPhos) to enhance efficiency .
Contrast with less-halogenated analogs (e.g., 4-chloroaniline) shows slower kinetics but higher regioselectivity .
Q. What experimental strategies resolve contradictions in reported degradation pathways of halogenated anilines in environmental studies?
- Methodological Answer : Discrepancies arise from varying microbial consortia and abiotic conditions. To reconcile
- Controlled Biodegradation Assays : Use defined bacterial strains (e.g., Pseudomonas spp.) and monitor metabolites via LC-MS. Aerobic degradation typically produces chlorocatechols, while anaerobic pathways yield aromatic amines .
- Abiotic Studies : Test photolysis (UV light, H₂O₂) and hydrolysis (pH 7–9) to identify non-biological degradation products .
- Isotopic Labeling : Track ¹³C/³⁶Cl isotopes to distinguish biotic vs. abiotic mechanisms .
Q. How can computational chemistry predict the toxicity of 2,3-Dichloro-5-(difluoromethoxy)aniline, and what experimental validation is required?
- Methodological Answer :
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict mutagenicity (Ames test) and endocrine disruption. The compound’s structural similarity to carcinogenic anilines (e.g., 3,4-dichloroaniline) raises red flags .
- In Vitro Validation :
- Ames Test : S. typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) .
- Cytotoxicity Assays : Human hepatocyte (HepG2) viability studies at 10–100 µM concentrations .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., nitroso derivatives) .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for 2,3-Dichloro-5-(difluoromethoxy)aniline in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies stem from crystallinity and impurities. To standardize:
- Solubility Testing : Use purified samples (recrystallized from ethanol/water) and saturated solutions equilibrated for 24 hours.
- Documented Results :
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Ethanol | 12.5 ± 0.8 | 25 | |
| Hexane | 0.3 ± 0.1 | 25 |
- Hansen Solubility Parameters : Compare δD, δP, δH values to explain deviations .
Safety and Handling
Q. What are the critical safety protocols for handling 2,3-Dichloro-5-(difluoromethoxy)aniline in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles; use fume hoods for weighing/synthesis .
- Storage : Inert atmosphere (N₂), amber glass bottles at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
